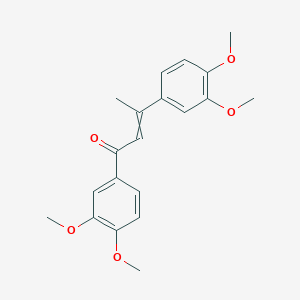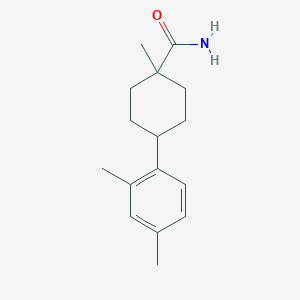
(3-Chloropropoxy)(methoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloropropoxy)(methoxy)oxophosphanium: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloropropoxy group, a methoxy group, and an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)(methoxy)oxophosphanium typically involves the reaction of appropriate chloropropoxy and methoxy precursors with a phosphorus-containing reagent. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Chloropropoxy)(methoxy)oxophosphanium can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also participate in reduction reactions, where it gains electrons and forms reduced species.
Substitution: Substitution reactions involving this compound can lead to the replacement of one of its functional groups with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Chloropropoxy)(methoxy)oxophosphanium is used as a reagent in various synthetic pathways. Its unique reactivity makes it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound may be used to study the effects of phosphorus-containing compounds on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: While not widely used in medicine, this compound could potentially be explored for its effects on biological pathways and its potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of specialized chemicals and materials. Its reactivity can be harnessed for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (3-Chloropropoxy)(methoxy)oxophosphanium involves its interaction with molecular targets through its functional groups. The chloropropoxy and methoxy groups can participate in various chemical reactions, while the oxophosphanium core can interact with other molecules through coordination or covalent bonding. These interactions can lead to changes in molecular structure and function, influencing the behavior of the compound in different contexts.
Comparaison Avec Des Composés Similaires
- (3-Chloropropoxy)isopropyldimethylsilane
- (3-Chloropropoxy)trimethylsilane
- (3-Chloropropoxy)fluorobenzene
Comparison: (3-Chloropropoxy)(methoxy)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct reactivity compared to similar compounds. While (3-Chloropropoxy)isopropyldimethylsilane and (3-Chloropropoxy)trimethylsilane contain silicon atoms, this compound features a phosphorus atom, leading to different chemical properties and potential applications. Similarly, (3-Chloropropoxy)fluorobenzene contains a fluorobenzene moiety, which alters its reactivity compared to the methoxy and oxophosphanium groups in this compound.
Propriétés
Numéro CAS |
61047-59-4 |
|---|---|
Formule moléculaire |
C4H9ClO3P+ |
Poids moléculaire |
171.54 g/mol |
Nom IUPAC |
3-chloropropoxy-methoxy-oxophosphanium |
InChI |
InChI=1S/C4H9ClO3P/c1-7-9(6)8-4-2-3-5/h2-4H2,1H3/q+1 |
Clé InChI |
CQJWMIBKFYUZKB-UHFFFAOYSA-N |
SMILES canonique |
CO[P+](=O)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14590857.png)
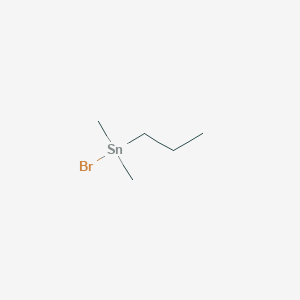

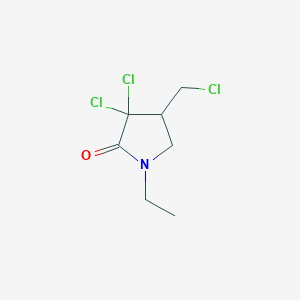
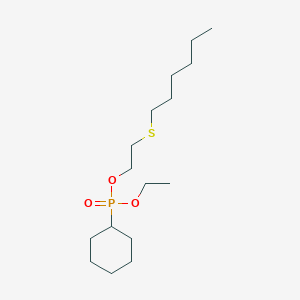
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

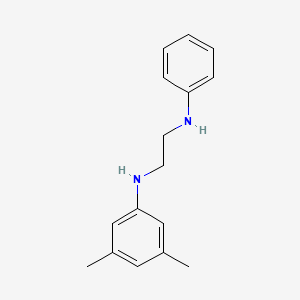
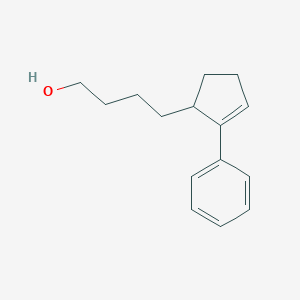
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
